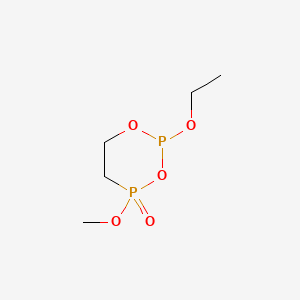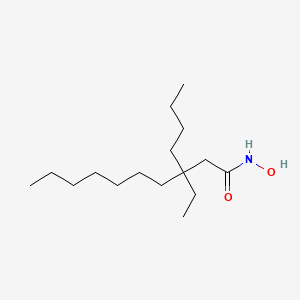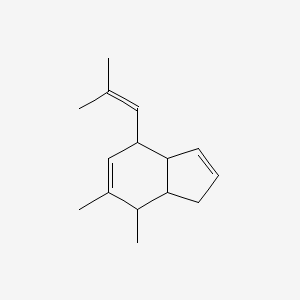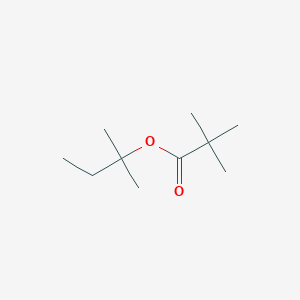![molecular formula C26H23NOSn B14379868 4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine CAS No. 90235-49-7](/img/structure/B14379868.png)
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine is a chemical compound that features a morpholine ring attached to a butadiyne chain, which is further bonded to a triphenylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine typically involves the coupling of a morpholine derivative with a butadiyne precursor, followed by the introduction of the triphenylstannyl group. The reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling reactions. Detailed synthetic routes and conditions are documented in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, suggesting that it is primarily synthesized in research laboratories rather than on a commercial scale. The production methods would likely involve similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the stannyl group or the butadiyne chain.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield stannyl oxides, while substitution reactions can produce a variety of morpholine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mecanismo De Acción
The mechanism by which 4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine exerts its effects involves interactions with specific molecular targets. The triphenylstannyl group can interact with various biological molecules, potentially affecting enzymatic activity or cellular processes. The butadiyne chain and morpholine ring also contribute to the compound’s overall reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure with a butadiyne chain but different functional groups.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Another butadiyne derivative with different substituents.
Uniqueness
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties and reactivity compared to other butadiyne derivatives. This uniqueness makes it valuable for specific research applications where the stannyl group plays a crucial role .
Propiedades
Número CAS |
90235-49-7 |
|---|---|
Fórmula molecular |
C26H23NOSn |
Peso molecular |
484.2 g/mol |
Nombre IUPAC |
4-morpholin-4-ylbuta-1,3-diynyl(triphenyl)stannane |
InChI |
InChI=1S/C8H8NO.3C6H5.Sn/c1-2-3-4-9-5-7-10-8-6-9;3*1-2-4-6-5-3-1;/h5-8H2;3*1-5H; |
Clave InChI |
CVOQVCHOAMEBAH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C#CC#C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
![But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14379797.png)

![{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene](/img/structure/B14379808.png)



![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)

methanone](/img/structure/B14379875.png)

![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
